molecular formula C20H24N4O B10995139 N-(4-tert-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(4-tert-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10995139
M. Wt: 336.4 g/mol
InChI Key: WWFYKKRVYABXQG-UHFFFAOYSA-N
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Description

    N-(4-tert-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide: is a chemical compound with a complex structure. Let’s break it down:

  • This compound may have applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s properties and applications are still an active area of research, and further studies are needed to fully understand its potential

    Biological Activity

    N-(4-tert-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

    • Chemical Formula : C23H24N4OS
    • Molecular Weight : 404.53 g/mol
    • CAS Number : 671199-31-8

    The compound features a triazole ring linked to a butanamide structure, which is known to influence its biological activity.

    Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

    • Inhibition of Kinases : Many derivatives in the triazolo-pyridine class are known to inhibit specific kinases involved in cell signaling pathways.
    • Antimicrobial Activity : Some studies suggest that this compound could have antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Anticancer Potential : The triazole moiety is often associated with anticancer activities through apoptosis induction in cancer cells.

    Antimicrobial Activity

    A study investigated the antimicrobial efficacy of similar compounds against various pathogens. The results indicated:

    PathogenMinimum Inhibitory Concentration (MIC)
    Methicillin-resistant Staphylococcus aureus (MRSA)4 μg/mL
    Clostridium difficile4 μg/mL
    Escherichia coli8 μg/mL
    Fluconazole-resistant Candida albicans16 μg/mL

    These findings suggest that this compound may possess significant antimicrobial properties, particularly against resistant strains .

    Anticancer Activity

    Preliminary studies on related compounds indicate potential anticancer effects. For instance, derivatives have shown cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

    Case Studies and Research Findings

    • Study on Antimicrobial Properties :
      • A series of derivatives were tested for their antibacterial activity against MRSA and other pathogens.
      • Results showed that modifications on the triazole ring significantly affected potency, indicating structure-activity relationships (SAR) that could guide future drug design .
    • Anticancer Research :
      • In vitro studies demonstrated that certain derivatives induced apoptosis in human cancer cell lines.
      • The presence of the triazole ring was crucial for maintaining activity against cancer cells, suggesting its importance in future synthetic modifications .

    Properties

    Molecular Formula

    C20H24N4O

    Molecular Weight

    336.4 g/mol

    IUPAC Name

    N-(4-tert-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

    InChI

    InChI=1S/C20H24N4O/c1-20(2,3)15-10-12-16(13-11-15)21-19(25)9-6-8-18-23-22-17-7-4-5-14-24(17)18/h4-5,7,10-14H,6,8-9H2,1-3H3,(H,21,25)

    InChI Key

    WWFYKKRVYABXQG-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)C1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3

    Origin of Product

    United States

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